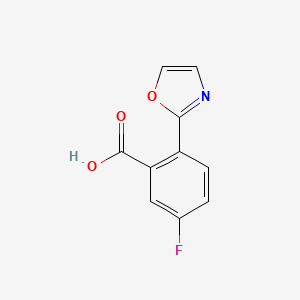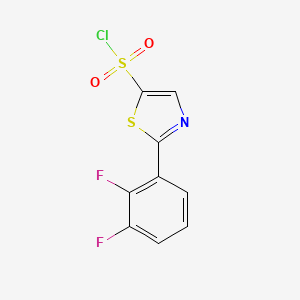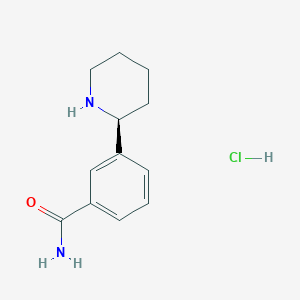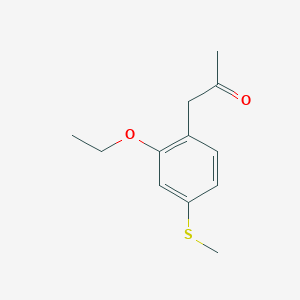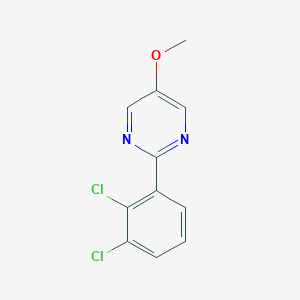![molecular formula C12H18O2 B14049485 5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
5-[(4-Deuteriophenyl)methoxy]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzyl-4-D)oxy]-1-pentanol, also known as 5-benzyloxy-1-pentanol, is an organic compound with the molecular formula C12H18O2. It is a derivative of pentanol, where a benzyl group is attached to the oxygen atom of the hydroxyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-[(Benzyl-4-D)oxy]-1-pentanol can be synthesized by reacting pentane-1,5-diol with benzyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with the benzyl group .
Industrial Production Methods
In an industrial setting, the production of 5-[(Benzyl-4-D)oxy]-1-pentanol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyl-4-D)oxy]-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of 5-benzyloxypentanal or 5-benzyloxypentanoic acid.
Reduction: Formation of 5-benzyloxypentane.
Substitution: Formation of various substituted benzyl ethers
Scientific Research Applications
5-[(Benzyl-4-D)oxy]-1-pentanol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving alcohols.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(Benzyl-4-D)oxy]-1-pentanol involves its interaction with specific molecular targets and pathways. The benzyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-benzyloxy-1-butanol
- 5-benzyloxy-1-propanol
- 5-benzyloxy-1-hexanol
Uniqueness
5-[(Benzyl-4-D)oxy]-1-pentanol is unique due to its specific chain length and the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-[(4-deuteriophenyl)methoxy]pentan-1-ol |
InChI |
InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2/i1D |
InChI Key |
RZVDPWSEPVHOPU-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)COCCCCCO |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


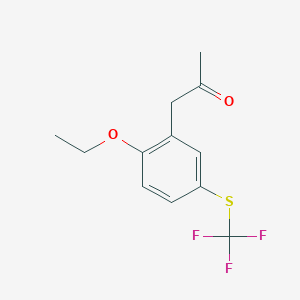
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)
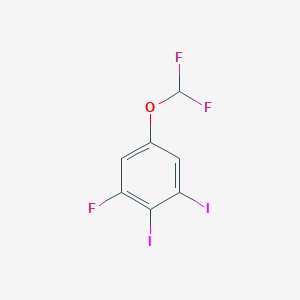
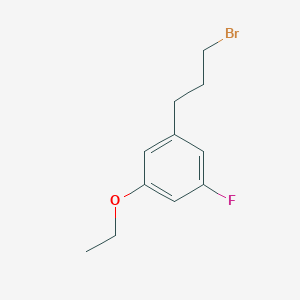

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)

